molecular formula C11H9FN4S B1436946 1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 1177315-18-2

1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1436946
CAS No.: 1177315-18-2
M. Wt: 248.28 g/mol
InChI Key: DHHMLFAKAXKASA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is an organic compound that features a benzothiazole ring substituted with a fluorine atom and a pyrazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzothiazole ring followed by the introduction of the fluorine atom. The pyrazole ring is then constructed and attached to the benzothiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: The compound may be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups play a crucial role in binding to these targets and modulating their activity. Pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
  • 4-Fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
  • N-(4-Fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific combination of a fluorinated benzothiazole ring and a methyl-substituted pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4S/c1-6-5-9(13)16(15-6)11-14-10-7(12)3-2-4-8(10)17-11/h2-5H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHMLFAKAXKASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC3=C(C=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 2
1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 3
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1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 4
1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 5
1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 6
1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

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